molecular formula C15H15N3O4 B4074600 1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea

1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea

Cat. No.: B4074600
M. Wt: 301.30 g/mol
InChI Key: WGKRSAYSEQRTLR-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea is an organic compound characterized by the presence of methoxy and nitrophenyl groups attached to a urea backbone

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea typically involves the reaction of 4-methoxybenzylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using recrystallization techniques to obtain a high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amines, aldehydes, and substituted derivatives .

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar compounds to 1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea include:

These comparisons highlight the unique properties of this compound, particularly its nitro group, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-22-14-8-2-11(3-9-14)10-16-15(19)17-12-4-6-13(7-5-12)18(20)21/h2-9H,10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKRSAYSEQRTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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